molecular formula C15H23N3O3 B5122437 1-[(2,5-dimethoxyphenyl)methyl]piperidine-3-carbohydrazide

1-[(2,5-dimethoxyphenyl)methyl]piperidine-3-carbohydrazide

Cat. No.: B5122437
M. Wt: 293.36 g/mol
InChI Key: XRUAGXKLHRBGIY-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)methyl]piperidine-3-carbohydrazide is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethoxyphenyl)methyl]piperidine-3-carbohydrazide typically involves the reaction of 2,5-dimethoxybenzyl chloride with piperidine-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethoxyphenyl)methyl]piperidine-3-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound with altered chemical properties .

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)methyl]piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-[(2,5-Dimethoxyphenyl)methyl]piperidine-3-carboxamide: A structurally similar compound with a carboxamide group instead of a carbohydrazide group.

    1-[(2,5-Dimethoxyphenyl)methyl]piperidine-3-carboxylate: Another similar compound with a carboxylate group.

    2,5-Dimethoxybenzylpiperidine: A related compound with a similar benzylpiperidine core structure.

Uniqueness

1-[(2,5-Dimethoxyphenyl)methyl]piperidine-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions and interactions, making the compound versatile for different applications .

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]piperidine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-20-13-5-6-14(21-2)12(8-13)10-18-7-3-4-11(9-18)15(19)17-16/h5-6,8,11H,3-4,7,9-10,16H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUAGXKLHRBGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCCC(C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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